molecular formula C19H23N3S B5853691 4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide

4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5853691
M. Wt: 325.5 g/mol
InChI Key: HQFQSOZXCKATLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is a small molecule that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to exhibit antiviral activity by inhibiting the replication of certain viruses. In addition, it has been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is that it is a small molecule that can easily penetrate cell membranes. This makes it a potentially useful therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer. Finally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 1-benzylpiperazine with 3-methylbenzoyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is obtained in good yield and purity after purification by column chromatography.

Scientific Research Applications

4-benzyl-N-(3-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-benzyl-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-16-6-5-9-18(14-16)20-19(23)22-12-10-21(11-13-22)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFQSOZXCKATLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(3-methylphenyl)piperazine-1-carbothioamide

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